molecular formula C7H6BF3O2 B1664628 4-(Trifluoromethyl)phenylboronic acid CAS No. 128796-39-4

4-(Trifluoromethyl)phenylboronic acid

Cat. No. B1664628
Key on ui cas rn: 128796-39-4
M. Wt: 189.93 g/mol
InChI Key: ALMFIOZYDASRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06197798B1

Procedure details

A solution of p-trifluoromethylbromobenzene (814.8 g) and triisopropoxyborane (681.0 g) in tetrahydrofuran (6300 mL) is cooled to −78° and n-butyllithium (2.5 m in hexanes, 1448 mL) is added over 30 minutes at a temperature below −60° to yield p-trifluoromethylphenylboronic acid.
Quantity
814.8 g
Type
reactant
Reaction Step One
Quantity
681 g
Type
reactant
Reaction Step One
Quantity
6300 mL
Type
solvent
Reaction Step One
Quantity
1448 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][CH:4]=1.C([O:15][B:16](OC(C)C)[O:17]C(C)C)(C)C.C([Li])CCC>O1CCCC1>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([B:16]([OH:17])[OH:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
814.8 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)Br)(F)F
Name
Quantity
681 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Name
Quantity
6300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1448 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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